Cl-C6-PEG4-O-CH2COOH
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Overview
Description
Cl-C6-PEG4-O-CH2COOH, also known as 21-chloro-3,6,9,12,15-pentaoxahenicosan-1-oic acid, is a compound with the chemical formula C16H31ClO7 and a molecular weight of 370.87 g/mol . This compound is a derivative of chloropropyl ether tetramer ethylene glycol ether methanoic acid and is commonly used as a PROTAC linker in the synthesis of chloroalkane-containing PROTACs (HaloPROTACs) . It is a colorless to light yellow liquid that is soluble in water and organic solvents .
Mechanism of Action
Target of Action
Cl-C6-PEG4-O-CH2COOH, also known as PROTAC Linker 4, is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system .
Mode of Action
The mode of action of this compound involves the formation of a ternary complex with an E3 ubiquitin ligase and the target protein . This compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The formation of this complex leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathway affected by this compound is the ubiquitin-proteasome system . By forming a ternary complex with the E3 ubiquitin ligase and the target protein, this compound facilitates the transfer of ubiquitin to the target protein . The ubiquitinated protein is then recognized and degraded by the proteasome, leading to the reduction of the target protein level in the cell .
Pharmacokinetics
As a protac linker, it is designed to enhance the cellular uptake, and thus the bioavailability, of the protacs .
Result of Action
The result of the action of this compound is the selective degradation of target proteins . By exploiting the ubiquitin-proteasome system, this compound can effectively reduce the level of specific proteins in the cell .
Action Environment
The action environment of this compound is the intracellular environment where the ubiquitin-proteasome system operates . Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Cl-C6-PEG4-O-CH2COOH plays a significant role in biochemical reactions. It is used in the study of ligand, polypeptide synthesis support, graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The preparation of Cl-C6-PEG4-O-CH2COOH typically involves chemical synthesis. . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
Cl-C6-PEG4-O-CH2COOH undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cl-C6-PEG4-O-CH2COOH has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Cl-C6-PEG4-O-CH2COOH is unique due to its specific structure and functionality as a PROTAC linker. Similar compounds include other PEG-based PROTAC linkers, such as:
Cl-C6-PEG3-O-CH2COOH: A similar compound with one less ethylene glycol unit.
Cl-C6-PEG5-O-CH2COOH: A similar compound with one more ethylene glycol unit.
These compounds share similar properties but differ in their length and flexibility, which can affect their performance in PROTAC synthesis and protein degradation efficiency .
Properties
IUPAC Name |
2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31ClO7/c17-5-3-1-2-4-6-20-7-8-21-9-10-22-11-12-23-13-14-24-15-16(18)19/h1-15H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRQJQUHILRKGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCOCCOCCOCCOCCOCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31ClO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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